molecular formula C8H4Br2F2O B1443894 4'-Bromo-2',5'-difluorophenacyl bromide CAS No. 1341495-96-2

4'-Bromo-2',5'-difluorophenacyl bromide

Cat. No.: B1443894
CAS No.: 1341495-96-2
M. Wt: 313.92 g/mol
InChI Key: YTHHCILDTNDKLF-UHFFFAOYSA-N
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Description

4’-Bromo-2’,5’-difluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2F2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’,5’-difluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide. One common method includes the following steps:

    Bromination: Phenacyl bromide is treated with bromine in the presence of a catalyst to introduce the bromine atoms at the desired positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of 4’-Bromo-2’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’,5’-difluorophenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4’-Bromo-2’,5’-difluorophenacyl bromide has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of kinase inhibitors.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’,5’-difluorophenacyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: Used as an inhibitor of cyclin-dependent kinases.

    2-Bromo-5-fluoropyridine: Undergoes palladium-catalyzed coupling reactions.

    2,4-Difluorobenzyl bromide: Used in organic synthesis as a building block.

Uniqueness

4’-Bromo-2’,5’-difluorophenacyl bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(4-bromo-2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHHCILDTNDKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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